
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Alkylation: The benzofuran derivative is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzofuran with 2-(trifluoromethyl)benzoic acid or its derivatives to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzofuran-5-yl)benzamide: Lacks the propan-2-yl and trifluoromethyl groups.
2-(Trifluoromethyl)benzamide: Lacks the benzofuran and propan-2-yl groups.
N-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)benzamide: Similar structure but with an ethyl group instead of propan-2-yl.
Uniqueness
The unique combination of the benzofuran ring, propan-2-yl group, and trifluoromethyl group in “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F3NO2, with a molecular weight of 349.3 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, and a trifluoromethyl group that may enhance its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of benzofuran can inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358), with IC50 values ranging from 5 to 20 µM depending on the specific derivative and assay conditions .
- A study demonstrated that the presence of a trifluoromethyl group can enhance the compound's binding affinity to target proteins involved in tumor growth regulation .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | A549 | 8.78 ± 3.62 | High |
Similar Benzofuran Derivative | HCC827 | 9.48 ± 1.15 | Moderate |
Another Analog | NCI-H358 | 16.69 ± 9.39 | High |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar benzofuran structures have been reported to exhibit activity against various bacterial strains, indicating that this compound could be a candidate for further investigation in antimicrobial research .
The mechanisms underlying the biological activity of this compound are thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Similar compounds have been shown to bind to DNA, particularly at AT-rich sites, potentially leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : By interacting with key signaling pathways, this compound could alter cellular responses to growth factors and cytokines.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Antitumor Activity : A recent study assessed the antiproliferative effects of various benzofuran derivatives on lung cancer cell lines, highlighting the significant activity of those containing trifluoromethyl groups .
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of benzofuran derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-12(10-13-6-7-17-14(11-13)8-9-25-17)23-18(24)15-4-2-3-5-16(15)19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCYKIYVKFHDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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